Cholest-5-en-3-yl ethyl carbonate
Overview
Description
Cholest-5-en-3-yl ethyl carbonate is a chemical compound with the molecular formula C30H50O3 . It has an average mass of 458.716 Da and a mono-isotopic mass of 458.376007 Da .
Synthesis Analysis
The synthesis of similar compounds, such as cholest-5-ene-3β,7α,12α-triol, has been described in the literature . The formation of cholest-3/3-hydroxy-A6 configuration was obtained by sodium borohydride reduction of the enol acetate of 12a-hydroxycholest-4-en-3 one and the 7a-hydroxyl group was introduced by bromination with N-bromosuccinimide and treatment of the ‘I-bromo compound with silver oxide .Physical And Chemical Properties Analysis
Cholest-5-en-3-yl ethyl carbonate has a molecular formula of C30H50O3 and an average mass of 458.716 Da . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Self-Assembled Morphologies from Cholesterol-Functionalized Polymers
A cholesterol-functionalized aliphatic cyclic carbonate monomer was synthesized, leading to the formation of unique nanostructures under aqueous conditions. Disk-like micelles and stacked-disk morphology were observed in these structures, presenting potential applications in nanotechnology and materials science (Venkataraman et al., 2013).
Sterically Stabilized Vesicles for Drug Delivery
Monomethoxypoly(ethylene glycol) cholesteryl carbonates were synthesized and characterized, showing promise in the formation of stable, unilamellar vesicles. These vesicles provide an efficient steric barrier, preventing aggregation and fusion, which is crucial for drug delivery applications (Beugin et al., 1998).
Liquid Crystal Properties
The liquid crystal cholesteryl 2-(2-ethoxyethoxy) ethyl carbonate and related compounds were studied, revealing varying liquid crystal properties such as cholesteric and smectic phases. These properties have significant implications in the field of liquid crystal technology and display devices (Leder, 1970).
Improved Electrolyte Performance for Li-Ion Batteries
Ethylene carbonate, a compound related to Cholest-5-en-3-yl Ethyl Carbonate, showed improved performance in lithium-ion batteries when used as a co-solvent. This discovery opens new possibilities for electrolyte development, enhancing battery efficiency and capacity (Petibon et al., 2016).
properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARVSEQINPNKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946642 | |
Record name | Cholest-5-en-3-yl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholest-5-en-3-yl ethyl carbonate | |
CAS RN |
23836-43-3 | |
Record name | NSC96647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholest-5-en-3-yl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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